molecular formula C11H8BrNO B6257395 1-bromonaphthalene-2-carboxamide CAS No. 288607-09-0

1-bromonaphthalene-2-carboxamide

Cat. No.: B6257395
CAS No.: 288607-09-0
M. Wt: 250.1
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Description

1-Bromonaphthalene-2-carboxamide (Molecular Formula: C 11 H 8 BrNO) is a naphthalene-based chemical compound serving as a versatile synthetic intermediate in organic chemistry and drug discovery research . The bromine substituent at the 1-position of the naphthalene ring makes this molecule a valuable electrophile for metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the construction of more complex molecular architectures. The carboxamide functional group at the 2-position provides a site for hydrogen bonding and further chemical derivatization. This compound is part of a broader class of naphthalene carboxamide derivatives that have been investigated for their potential as inhibitors of biologically significant targets such as protein kinases and histone deacetylases (HDACs) . Such inhibitors are of high interest in pharmacological research for the development of potential therapeutic agents for a range of diseases, including certain cancers and neurological disorders . Researchers utilize this high-purity compound strictly as a building block in the synthesis and exploration of novel molecules with biological activity. 1-Bromonaphthalene-2-carboxamide is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

288607-09-0

Molecular Formula

C11H8BrNO

Molecular Weight

250.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Bromonaphthalene 2 Carboxamide

Historical and Modern Synthetic Approaches to Substituted Naphthalene (B1677914) Carboxamides

The synthesis of substituted naphthalene carboxamides has evolved significantly over time. Historically, methods often involved multi-step processes with harsh reaction conditions. Modern approaches, however, have increasingly focused on efficiency, selectivity, and milder reaction conditions, often employing advanced catalytic systems. The development of new synthetic strategies has been driven by the need for structurally diverse naphthalene-based compounds for various applications, including materials science and medicinal chemistry. nih.gov

Naphthalene carboxamides, as a class of compounds, are significant in medicinal chemistry. They are found in the structure of many approved drugs and drug candidates, highlighting their importance in drug discovery and development. researchgate.net The synthesis of these compounds is often a key step in the development of new therapeutic agents. nih.govnih.gov

Direct Synthesis Routes

Direct synthesis routes to 1-bromonaphthalene-2-carboxamide offer more straightforward pathways, typically involving fewer steps and higher atom economy. These methods primarily utilize readily available precursors and aim for the direct introduction of the carboxamide functional group.

From 1-Bromo-2-naphthoic Acid Precursors

A primary and well-established method for synthesizing 1-bromonaphthalene-2-carboxamide is through the activation of 1-bromo-2-naphthoic acid, followed by amidation. sigmaaldrich.comnih.govuni.luphentex.com This process typically involves converting the carboxylic acid into a more reactive acyl halide or using a coupling agent to facilitate the reaction with an amine.

For instance, 1-bromo-2-naphthoic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acyl chloride. nih.gov This highly reactive intermediate is then reacted with ammonia (B1221849) or a primary or secondary amine to yield the desired 1-bromonaphthalene-2-carboxamide. The choice of amine determines the substitution on the amide nitrogen.

Alternatively, peptide coupling reagents can be employed to directly couple the carboxylic acid with an amine, avoiding the need for the acyl halide intermediate. This approach is often preferred for its milder reaction conditions.

From 1-Bromo-2-cyanonaphthalene Precursors

Another direct route to 1-bromonaphthalene-2-carboxamide involves the hydrolysis of 1-bromo-2-cyanonaphthalene. wikipedia.org This reaction can be performed under either acidic or basic conditions, with the choice of conditions influencing the reaction rate and potential side products. masterorganicchemistry.com

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. masterorganicchemistry.com The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of water. masterorganicchemistry.com

Base-catalyzed hydrolysis, on the other hand, involves treating the nitrile with a strong base, such as sodium hydroxide (B78521), followed by acidification to yield the carboxamide. This method can sometimes be more advantageous in preventing the formation of byproducts.

Palladium-Catalyzed Carbonylation Strategies Utilizing 1-Bromonaphthalene (B1665260) Derivatives

Palladium-catalyzed carbonylation reactions represent a powerful and versatile tool in modern organic synthesis, allowing for the direct introduction of a carbonyl group into a molecule. rsc.orgnih.govdntb.gov.ua In the context of 1-bromonaphthalene-2-carboxamide synthesis, this strategy can be applied to 1-bromonaphthalene derivatives. wikipedia.org

These reactions typically involve the use of a palladium catalyst, carbon monoxide (CO) as the carbonyl source, and an amine as the nucleophile. rsc.orgnih.gov The catalytic cycle generally begins with the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by CO insertion and subsequent reductive elimination to form the desired amide. nih.govnih.gov

The efficiency and selectivity of these reactions can be influenced by various factors, including the choice of palladium catalyst, ligands, and reaction conditions. rsc.orgnih.gov This methodology offers a high degree of functional group tolerance and can often be performed under relatively mild conditions. rsc.org

Indirect and Multi-step Syntheses Involving Naphthalene Ring Systems

Indirect and multi-step syntheses provide alternative pathways to 1-bromonaphthalene-2-carboxamide, often starting from simpler naphthalene precursors or even non-naphthalene-based starting materials. These routes offer flexibility in introducing various substituents onto the naphthalene ring.

Ring Formation and Subsequent Functionalization

In some cases, the naphthalene ring system itself is constructed as part of the synthetic sequence. youtube.comyoutube.com Various methods, such as the Haworth synthesis or other annulation reactions, can be employed to build the bicyclic aromatic core. youtube.com

Once the naphthalene ring is formed, a series of functionalization steps are required to introduce the bromo and carboxamide groups at the desired positions. This might involve electrophilic bromination to install the bromine atom at the 1-position. prepchem.comorgsyn.org Subsequent steps would then focus on introducing the carboxamide group at the 2-position, potentially through a sequence involving formylation or carboxylation followed by conversion to the amide.

These multi-step approaches, while often longer and more complex, provide a high degree of control over the final structure and allow for the synthesis of a wide range of substituted naphthalene derivatives. youtube.comyoutube.com

Bromination Strategies on Naphthalene Carboxamide Scaffolds

The synthesis of 1-bromonaphthalene-2-carboxamide presents a notable challenge in regioselectivity. The direct bromination of a pre-existing naphthalene-2-carboxamide scaffold is not a straightforward process. The carboxamide functional group (-CONH₂) is an electron-withdrawing and deactivating meta-director for electrophilic aromatic substitution on the ring to which it is attached. This electronic effect complicates the introduction of a bromine atom at the adjacent C1 position. Consequently, a multi-step, indirect pathway is the more chemically viable strategy.

This approach involves the synthesis and subsequent functional group conversion of a related precursor, 1-bromo-2-naphthoic acid. This intermediate is commercially available and can be synthesized from 2-naphthoic acid. The key transformation is the amidation of the carboxylic acid, which effectively circumvents the challenges of direct bromination on the deactivated naphthalene carboxamide ring system.

Bromination of 2-Naphthoic Acid: The process begins with the selective bromination of 2-naphthoic acid at the C1 position to yield 1-bromo-2-naphthoic acid. sigmaaldrich.comuni.lu

Amidation: The resulting 1-bromo-2-naphthoic acid is then converted into the target compound, 1-bromonaphthalene-2-carboxamide. This is a standard transformation where the carboxylic acid is activated and reacted with an ammonia source.

This indirect method is the most practical approach to achieving the desired substitution pattern on the naphthalene carboxamide scaffold.

Green Chemistry Approaches and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on the development of processes that are environmentally benign. For the synthesis of 1-bromonaphthalene-2-carboxamide, several green chemistry principles can be applied, focusing on reducing hazardous waste and improving atom economy.

Solvent-Free and Catalyst-Free Methods

Solvent-Free Approaches: A significant advancement in green chemistry is the use of solvent-free reaction conditions, such as mechanochemistry. The bromination of naphthalene has been successfully demonstrated using ball milling techniques with a solid brominating agent, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and a reusable zeolite catalyst. researchgate.net This mechanochemical approach eliminates the need for hazardous organic solvents, reducing environmental impact and simplifying product purification. researchgate.net While not yet documented specifically for 2-naphthalenecarboxamide or 2-naphthoic acid, this methodology presents a promising avenue for a greener synthesis of the brominated intermediate.

Catalyst-Free Approaches: While many bromination reactions require a Lewis acid catalyst, youtube.com greener alternatives aim to eliminate them. A patented method for the synthesis of 1-bromo-2-naphthol (B146047) from 2-naphthol (B1666908) utilizes potassium bromide (KBr) as the bromine source and hydrogen peroxide (H₂O₂) as the oxidant in acetic acid, proceeding without a metal catalyst. google.com This method avoids the use of elemental bromine, which is highly toxic and corrosive.

Furthermore, recent developments have shown that the transamidation step, converting a carboxylic acid derivative to an amide, can sometimes be achieved under catalyst-free conditions, which simplifies the process and reduces waste. nih.gov

Atom Economy and Environmental Impact Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product.

In the context of bromination, traditional methods often use elemental bromine (Br₂), where one atom of bromine is incorporated into the product and the other forms hydrogen bromide (HBr) as a byproduct, leading to a maximum atom economy of less than 50% for the bromine reagent.

A greener alternative with improved atom economy involves the in situ generation of the electrophilic bromine species. For instance, the reaction of a bromide salt (like KBr) with an oxidant like hydrogen peroxide generates the active brominating agent with water as the only significant byproduct. google.comchemicalbook.com This approach significantly enhances the atom economy and reduces the generation of acidic waste.

A comparison of brominating agents highlights these differences:

Brominating AgentByproduct(s)Atom Economy ConsiderationEnvironmental Impact
Br₂HBrLow; one Br atom is wasted as HBr.Use of toxic, corrosive liquid bromine; acidic byproduct.
KBr / H₂O₂H₂O, K⁺High; both bromine atoms from the conceptual 'Br₂' source are utilized more effectively.Avoids liquid Br₂; water is a benign byproduct. google.comchemicalbook.com
DBDMH5,5-dimethylhydantoinModerate; the hydantoin (B18101) portion becomes waste.Solid, stable reagent; avoids corrosive liquid bromine. researchgate.net

By selecting reagents and methodologies that maximize atom economy and minimize the use of hazardous materials, the synthesis of 1-bromonaphthalene-2-carboxamide can be aligned with the principles of sustainable chemical manufacturing.

Reaction Chemistry and Mechanistic Investigations of 1 Bromonaphthalene 2 Carboxamide

Reactivity of the Aryl Halide Moiety

The bromine atom attached to the naphthalene (B1677914) ring is the primary site of reactivity for many transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions involving aryl halides typically require strong electron-withdrawing groups to activate the ring towards nucleophilic attack. However, recent research has shown that ortho-substituted benzamides can undergo directed SNAr reactions. In the case of ortho-iodobenzamides, the reaction with amines proceeds specifically at the ortho position, even without a strong electron-withdrawing group on the aromatic ring. rsc.org This "directed SNAr (dSNAr)" reaction is facilitated by pyridine (B92270) and can be applied to a wide range of amine nucleophiles at room temperature. rsc.org While this specific reaction has been demonstrated on iodobenzamides, it suggests a potential pathway for the amination of 1-bromonaphthalene-2-carboxamide under similar conditions. Another relevant reaction is the reaction of carbon-14 (B1195169) labeled 1-bromonaphthalene (B1665260) with sodium amide in ammonia (B1221849), which proceeds through a benzyne (B1209423) intermediate. chegg.com

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl halide. nih.gov These reactions have been extensively used with bromo-naphthalene scaffolds to generate diverse chemical libraries. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, typically a boronic acid or ester, to form a C-C bond. innospk.comnih.gov The reaction is catalyzed by a palladium complex and requires a base. nih.govnih.gov For instance, the direct Suzuki-Miyaura coupling of cyclopropyl-B(dan) with 1-bromonaphthalene has been achieved using Pd(PPh₃)₄ as a catalyst and t-BuOK as a base in 1,4-dioxane, yielding 1-cyclopropylnaphthalene. researchgate.net The versatility of the Suzuki-Miyaura reaction makes it a cornerstone in the synthesis of complex organic molecules. innospk.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-naphthalenes
Aryl HalideCoupling PartnerCatalystBaseSolventProductYield (%)Reference
1-Bromonaphthalenecyclopropyl-B(dan)Pd(PPh₃)₄t-BuOK1,4-dioxane1-Cyclopropylnaphthalene84 researchgate.net
1-Bromo-2-methylnaphthalene (B105000)cyclopropyl-B(dan)Pd(PPh₃)₄t-BuOK1,4-dioxane1-Cyclopropyl-2-methylnaphthalene93 researchgate.net
2-Bromonaphthalene (B93597)cyclopropyl-B(dan)Pd(PPh₃)₄t-BuOK1,4-dioxane2-Cyclopropylnaphthalene54 researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgliverpool.ac.uk This reaction typically requires a base and proceeds with high trans selectivity. organic-chemistry.org The choice of base can be crucial to the outcome of the reaction, as seen in the selective Heck reaction of aryl bromides with cyclic enones where potassium fluoride (B91410) was used to prevent the formation of saturated side products. researchgate.net The oxidative boron Heck reaction, a newer variant, utilizes an organoboronic acid instead of an aryl halide and a Pd(II) catalyst, overcoming some limitations of the traditional Heck reaction. hw.ac.uk

Table 2: Catalysts and Conditions for Heck Reactions of Aryl Bromides
Catalyst SystemSubstratesKey FeaturesReference
Pd(OAc)₂ / KFAryl bromides and cyclic enonesSelective formation of 3-arylcycloalk-2-en-1-ones researchgate.net
Pd(quinoline-8-carboxylate)₂Aryl bromides and alkenesLow-priced, phosphine-free catalyst organic-chemistry.org
Pd/Phosphine-Imidazolium SaltAryl bromides and n-butyl acrylateHighly efficient for vinylation organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.orglibretexts.org Copper-free variations of the Sonogashira coupling have also been developed. wikipedia.org The Sonogashira coupling has been successfully applied to bromoindoles and even peptidic aryl bromides, highlighting its potential for complex molecule synthesis. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a base. nih.gov The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is critical for efficient coupling. nih.gov Toluene is often a good solvent choice, and strong bases like sodium tert-butoxide or cesium carbonate are effective. nih.gov This reaction has been successfully used to synthesize complex organic semiconductors from bromobenzene (B47551) and various secondary amines. nih.gov

C-O and C-S Bond Formation: While less common than C-N bond formation, palladium- and copper-catalyzed methods exist for the formation of carbon-oxygen and carbon-sulfur bonds from aryl halides. For instance, transition metal-catalyzed cross-coupling of nitroarenes has been developed to form C-O and C-S bonds, suggesting that similar strategies could be adapted for aryl bromides like 1-bromonaphthalene-2-carboxamide. rhhz.net

Radical Reactions and Photochemistry

The carbon-bromine bond in 1-bromonaphthalene can undergo homolytic cleavage under certain conditions, leading to radical intermediates. Photobromination of 1-bromonaphthalene in carbon tetrachloride at reflux temperature (77°C) can yield 1,5-dibromonaphthalene, while at lower temperatures (-30°C), it can lead to the formation of pentabromo-tetrahydronaphthalene derivatives. researchgate.netcardiff.ac.uk The electrochemical reduction of 1-bromo-2-methylnaphthalene leads to the formation of a radical anion, which then cleaves the C-Br bond to form a bromide anion and an organic radical. mdpi.com These radical intermediates can then participate in further reactions, such as dimerization. mdpi.com Radical reactions provide an alternative pathway for the functionalization of aryl halides, often with different selectivity compared to ionic or organometallic reactions. nih.govlibretexts.orgnih.gov

Reactivity of the Carboxamide Moiety

The carboxamide group (-CONH₂) is generally less reactive than the aryl bromide moiety. However, it can undergo certain transformations. The nitrogen atom of the carboxamide can act as a nucleophile in reactions such as palladium-catalyzed aminocarbonylation of iodoarenes, leading to the formation of imides. researchgate.net Hydrolysis of the carboxamide group to a carboxylic acid can occur under acidic or basic conditions, although this typically requires harsh conditions. The presence of the carboxamide group can also influence the reactivity of the naphthalene ring through its electronic effects.

Hydrolysis and Amidation Reactions

The amide bond in 1-bromonaphthalene-2-carboxamide can be cleaved through hydrolysis or transformed via amidation reactions, processes that are fundamental in organic synthesis.

Hydrolysis: The hydrolysis of amides to their corresponding carboxylic acids is a common transformation, though generally requiring more forcing conditions than the hydrolysis of esters. This is because the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, reducing its electrophilicity. The reaction can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of amides proceeds via nucleophilic acyl substitution. The hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion (a poor leaving group) is typically the rate-limiting step and is often driven to completion by the deprotonation of the resulting carboxylic acid. libretexts.org For N-aryl amides, the hydrolysis rate can be slower compared to aliphatic amides due to the electronic effects of the aromatic ring. wikipedia.org

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (or an amine) leads to the formation of the carboxylic acid. libretexts.org

Amidation: Amidation reactions involving the exchange of the amide's nitrogen substituent are also possible. For instance, transamidation can occur by reacting 1-bromonaphthalene-2-carboxamide with a different amine, typically under catalytic conditions or with the use of activating agents to facilitate the departure of the original amino group.

Reductions and Oxidations

The chemical landscape of 1-bromonaphthalene-2-carboxamide is further defined by its susceptibility to reduction and oxidation reactions, which can target either the carboxamide group or the naphthalene ring system.

Reductions: The reduction of the carboxamide group in 1-bromonaphthalene-2-carboxamide can lead to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. The reaction proceeds through the initial formation of an aluminate complex, followed by the reduction of the carbonyl group to a methylene (B1212753) group, yielding 1-bromo-2-(aminomethyl)naphthalene. Unlike the reduction of esters, which typically yield primary alcohols, the reduction of amides with LiAlH4 leads to amines. wikipedia.orgorganic-chemistry.org The general mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-containing species coordinated to the aluminum. wikipedia.org

Catalytic hydrogenation is another method for the reduction of amides, although it often requires high pressures and temperatures and specific catalysts. For instance, phthalimide (B116566) can be selectively hydrogenated to isoindolin-1-one (B1195906) over a palladium-carbon catalyst in the presence of trifluoroacetic acid.

Oxidations: The naphthalene ring system of 1-bromonaphthalene-2-carboxamide is susceptible to oxidation, particularly under strong oxidizing conditions. Reagents like potassium permanganate (B83412) (KMnO4) can oxidize the aromatic ring, potentially leading to the cleavage of the ring system and the formation of phthalic acid derivatives. The outcome of such oxidations can be highly dependent on the reaction conditions, including temperature and the concentration of the oxidizing agent. For example, the oxidation of alkyl-substituted naphthalenes with hot, alkaline potassium permanganate typically results in the formation of the corresponding carboxylic acids. rsc.org

N-Substitution and Derivatization

The nitrogen atom of the carboxamide group in 1-bromonaphthalene-2-carboxamide provides a handle for further functionalization through N-substitution and derivatization reactions. These reactions are crucial for the synthesis of a wide array of derivatives with potentially altered biological or material properties.

Prominent among these transformations are transition metal-catalyzed cross-coupling reactions, which enable the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the coupling of aryl halides with amines. libretexts.orgwikipedia.org In the context of 1-bromonaphthalene-2-carboxamide, this reaction could be employed to introduce various aryl or alkyl groups at the nitrogen atom, leading to the synthesis of N-substituted 1-bromonaphthalene-2-carboxamides. The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

Another important method for N-arylation is the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. wikipedia.org While traditionally requiring harsh conditions, modern modifications with the use of ligands have made this reaction more versatile. magtech.com.cnnih.gov This reaction could be applied to synthesize N-aryl derivatives of 1-bromonaphthalene-2-carboxamide. The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

These N-derivatization strategies allow for the systematic modification of the amide functionality, providing access to a diverse library of compounds based on the 1-bromonaphthalene-2-carboxamide scaffold.

Stereochemical Aspects and Regioselectivity in Reactions

The reactivity of 1-bromonaphthalene-2-carboxamide is significantly influenced by stereochemical and regiochemical factors, which dictate the spatial arrangement of atoms in the products and the site of chemical reactions.

Stereochemical Aspects: If the nitrogen atom of the amide is substituted with a chiral auxiliary, or if the molecule undergoes a reaction that introduces a new stereocenter, the formation of diastereomers becomes a key consideration. For instance, in the synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols, a diastereoselective hydride transfer has been demonstrated. rsc.org The chiral resolution of racemic mixtures of derivatized 1-bromonaphthalene-2-carboxamide can be achieved using techniques like chiral high-performance liquid chromatography (HPLC). mdpi.com The absolute configuration of the resulting enantiomers can then be determined using methods such as X-ray crystallography or by derivatization with a chiral resolving agent followed by spectroscopic analysis. mdpi.com

Regioselectivity: The regioselectivity of reactions involving 1-bromonaphthalene-2-carboxamide is primarily governed by the electronic and steric properties of the naphthalene ring system and the directing effects of the bromo and carboxamide substituents. In nucleophilic aromatic substitution reactions, the position of attack by a nucleophile is influenced by the electron-withdrawing or -donating nature of the substituents. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the regioisomeric distribution in such reactions by calculating the relative stabilities of the intermediate σ-complexes. organic-chemistry.org

For instance, in electrophilic aromatic substitution reactions on the naphthalene ring, the existing substituents will direct incoming electrophiles to specific positions. The carboxamide group is a deactivating, meta-directing group in benzene (B151609) systems, but its influence on the naphthalene ring can be more complex due to the fused ring system. The bromine atom is also a deactivating but ortho-, para-directing group. The interplay of these two groups will determine the regiochemical outcome of further substitutions on the naphthalene core.

Computational and Experimental Mechanistic Elucidation

Understanding the detailed reaction mechanisms of 1-bromonaphthalene-2-carboxamide is crucial for optimizing reaction conditions and predicting product outcomes. A combination of computational and experimental techniques is employed for this purpose.

Computational Mechanistic Elucidation: Density Functional Theory (DFT) is a powerful computational tool used to investigate reaction pathways and transition states. By calculating the potential energy surface of a reaction, it is possible to determine the activation energies for different mechanistic possibilities and thus predict the most likely pathway. For example, DFT calculations can be used to model the transition state structures in nucleophilic aromatic substitution reactions to predict regioselectivity. organic-chemistry.org Such studies can provide insights into whether a reaction proceeds through a stepwise or a concerted mechanism.

Experimental Mechanistic Elucidation: Experimental techniques provide crucial data to support or refute proposed reaction mechanisms. Kinetic isotope effect (KIE) studies, where an atom at a specific position is replaced by its heavier isotope (e.g., hydrogen with deuterium), can reveal whether a particular bond is broken in the rate-determining step of a reaction. researchgate.netbaranlab.orgnih.gov A significant KIE is often observed when the bond to the isotopically labeled atom is cleaved in the slowest step.

The spectroscopic identification of reaction intermediates is another powerful experimental approach. Techniques such as in-situ FT-IR, NMR, and mass spectrometry can be used to detect and characterize transient species that are formed during a reaction, providing direct evidence for a proposed mechanistic pathway. nih.gov For instance, the formation of Meisenheimer complexes in nucleophilic aromatic substitution reactions can sometimes be observed spectroscopically.

By combining the predictive power of computational chemistry with the empirical evidence from experimental studies, a comprehensive understanding of the reaction mechanisms of 1-bromonaphthalene-2-carboxamide can be achieved.

Advanced Spectroscopic and Structural Characterization of 1 Bromonaphthalene 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of individual atoms within a molecule. Through various NMR experiments, the precise connectivity and spatial arrangement of atoms in 1-bromonaphthalene-2-carboxamide can be determined.

The ¹H NMR spectrum of 1-bromonaphthalene-2-carboxamide displays a series of signals corresponding to the aromatic protons and the amide protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine atom and the carboxamide group, as well as by the aromatic ring currents. These protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The amide protons (-CONH₂) exhibit distinct signals that can be broadened due to quadrupole effects of the nitrogen atom and their exchange with solvent protons.

Spin-spin coupling between adjacent protons provides valuable information about their connectivity. The coupling constants (J values) are indicative of the number of bonds separating the coupled nuclei and their dihedral angles. For aromatic systems, ortho, meta, and para couplings are observed, with typical values of ³J (ortho) = 6-10 Hz, ⁴J (meta) = 1-3 Hz, and ⁵J (para) = 0-1 Hz. organicchemistrydata.orgucsd.edu These coupling patterns are instrumental in assigning the signals to specific protons on the naphthalene (B1677914) ring. For instance, a proton with a large coupling constant is likely adjacent to another proton, while smaller coupling constants suggest a meta or para relationship. organicchemistrydata.orgresearchgate.net

Table 1: Predicted ¹H NMR Data for 1-Bromonaphthalene-2-carboxamide

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H3 7.5 - 7.7 d ³J(H3-H4) = 8-9
H4 7.9 - 8.1 d ³J(H4-H3) = 8-9
H5 7.4 - 7.6 m
H6 7.4 - 7.6 m
H7 7.8 - 8.0 d
H8 8.1 - 8.3 d
NHa 7.0 - 8.0 br s
NHb 7.0 - 8.0 br s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for 1-Bromonaphthalene-2-carboxamide

Carbon Predicted Chemical Shift (ppm)
C1 118 - 122
C2 135 - 139
C3 127 - 131
C4 128 - 132
C4a 132 - 136
C5 125 - 129
C6 126 - 130
C7 127 - 131
C8 129 - 133
C8a 130 - 134
C=O 168 - 172

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of 1-bromonaphthalene-2-carboxamide. princeton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. epfl.ch Cross-peaks in the COSY spectrum connect protons that are spin-coupled, allowing for the tracing of proton networks within the molecule. This is particularly useful for confirming the assignments of adjacent protons on the naphthalene ring. epfl.ch

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. epfl.chyoutube.com Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C signals. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). epfl.chyoutube.com HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton by connecting different spin systems. youtube.comyoutube.com For example, correlations from the amide protons to the carbonyl carbon and adjacent aromatic carbons can be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks indicate that two protons are close to each other in space, even if they are not directly coupled through bonds. This is particularly useful for determining the conformation of the molecule and the relative orientation of substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.govksu.edu.sa These methods are complementary and provide a characteristic fingerprint of the functional groups present. ksu.edu.sa

In the IR spectrum of 1-bromonaphthalene-2-carboxamide, characteristic absorption bands are expected for the N-H stretching vibrations of the amide group, typically appearing as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide will give rise to a strong absorption band around 1650 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the naphthalene ring appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration will be found in the lower frequency region of the spectrum.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. horiba.com Therefore, the C=C stretching vibrations of the naphthalene ring are expected to show strong signals in the Raman spectrum. The symmetric vibrations of the molecule will be more prominent in the Raman spectrum compared to the IR spectrum. horiba.com

Table 3: Characteristic IR and Raman Bands for 1-Bromonaphthalene-2-carboxamide

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (amide) Stretching 3400-3200 (two bands) Weak
C-H (aromatic) Stretching >3000 Strong
C=O (amide) Stretching ~1650 (strong) Moderate
C=C (aromatic) Stretching 1600-1450 Strong
N-H (amide) Bending ~1620
C-Br Stretching 700-500 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov For 1-bromonaphthalene-2-carboxamide (C₁₁H₈BrNO), the expected monoisotopic mass is approximately 248.979 g/mol . uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Under electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺). Subsequent fragmentation can occur through various pathways. Common fragmentation patterns for aromatic amides include the loss of the amide group (-CONH₂) or the bromine atom. miamioh.edu The presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks for each bromine-containing fragment separated by two mass units. libretexts.org

X-ray Crystallography for Solid-State Structure and Conformation

The crystal structure would reveal the planarity of the naphthalene ring system and the orientation of the carboxamide and bromine substituents. Intermolecular interactions, such as hydrogen bonding involving the amide group and halogen bonding involving the bromine atom, play a crucial role in the packing of the molecules in the crystal lattice. rsc.org These interactions can significantly influence the physical properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like 1-bromonaphthalene-2-carboxamide, the UV-Vis spectrum is dominated by absorptions arising from π→π* transitions within the conjugated naphthalene ring system. The core chromophore, naphthalene, exhibits strong absorption in the ultraviolet region due to these transitions. researchgate.net

The electronic spectrum of unsubstituted naphthalene typically displays several absorption bands. The introduction of substituents onto the naphthalene core, such as the bromo and carboxamide groups in 1-bromonaphthalene-2-carboxamide, significantly influences the position and intensity of these absorption bands. These substituents act as auxochromes, modifying the electronic properties of the naphthalene chromophore. The bromine atom, being an electron-withdrawing group through induction but also having lone pairs capable of resonance, and the carboxamide group, which is also electron-withdrawing, are expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene.

Generally, substitution on the naphthalene ring can lead to a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of the absorption bands. The extent and direction of this shift depend on the nature of the substituent and its position on the ring. ias.ac.in The presence of both a bromo and a carboxamide group on the naphthalene skeleton is expected to result in a complex interplay of electronic effects, leading to a unique UV-Vis absorption profile for 1-bromonaphthalene-2-carboxamide. While specific experimental λmax and molar absorptivity (ε) values for 1-bromonaphthalene-2-carboxamide are not extensively documented in publicly available literature, the table below outlines the expected electronic transitions based on the parent naphthalene chromophore.

Table 1: Expected Electronic Transitions for 1-Bromonaphthalene-2-carboxamide

Transition Type Chromophore Expected Wavelength Region (nm) Notes
π→π* Naphthalene Ring ~220 - 330 The naphthalene core gives rise to multiple strong absorption bands. Substituents are expected to cause a bathochromic shift. libretexts.org
n→π* Carboxamide C=O Weaker, potentially overlapping This transition, originating from the carbonyl group of the carboxamide, is typically much weaker than the π→π* transitions of the aromatic ring.

Advanced Chiroptical Spectroscopy (e.g., ECD, VCD) if applicable to chiral derivatives

Advanced chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable tools for the stereochemical analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light and are highly sensitive to the three-dimensional arrangement of atoms in a molecule.

For these techniques to be applicable, the molecule under investigation must be chiral. 1-Bromonaphthalene-2-carboxamide itself is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit an ECD or VCD spectrum.

However, if a chiral center were introduced into the molecule, for instance, by derivatization of the carboxamide group with a chiral amine, the resulting diastereomers or enantiomers would be amenable to chiroptical analysis. In such hypothetical chiral derivatives, ECD spectroscopy, which probes electronic transitions, could be used to determine the absolute configuration of the newly formed stereocenter by analyzing the signs of the Cotton effects corresponding to the naphthalene chromophore's electronic transitions. rsc.org

A thorough review of the current scientific literature indicates that chiral derivatives of 1-bromonaphthalene-2-carboxamide have not been synthesized or studied using advanced chiroptical spectroscopy. Consequently, there are no available ECD or VCD data for any related chiral compounds.

Theoretical and Computational Chemistry of 1 Bromonaphthalene 2 Carboxamide

Electronic Structure and Molecular Orbital Theory

The electronic structure of 1-bromonaphthalene-2-carboxamide is fundamental to its chemical behavior. Molecular orbital (MO) theory, a cornerstone of quantum chemistry, describes the distribution and energy of electrons within the molecule. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies and shapes of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap points to a more reactive species.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density and to pinpoint specific intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov This analysis provides a more intuitive chemical picture of bonding and electron delocalization.

Conformation Analysis and Energetic Landscapes

The presence of the carboxamide group introduces conformational flexibility to the 1-bromonaphthalene-2-carboxamide molecule. The rotation around the C-C bond connecting the carboxamide group to the naphthalene (B1677914) ring and the rotation around the C-N bond of the amide are the primary degrees of freedom. These rotations give rise to different conformers, each with a distinct energy.

Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry. Computational methods can perform relaxed scans of the potential energy surface along specific dihedral angles to locate energy minima (stable conformers) and transition states (energy barriers between conformers). nih.gov

For 1-bromonaphthalene-2-carboxamide, a key conformational feature would be the orientation of the amide group relative to the bromine atom and the naphthalene plane. Intramolecular hydrogen bonding between the amide proton and the bromine atom, or with the π-electron cloud of the naphthalene ring, could play a significant role in stabilizing certain conformations. Steric hindrance between the amide group and the peri-hydrogen on the naphthalene ring is also a critical factor.

Studies on similar naphthalene derivatives, such as 1-naphthaldehyde (B104281) and 1-hydroxynaphthalene, have shown that intramolecular hydrogen bonding and steric effects are the primary drivers of conformational preferences. nih.gov For example, in 1-naphthaldehyde, the cis form is significantly more populated than the trans form. nih.gov A similar detailed computational investigation would be necessary to determine the preferred conformation and the energetic landscape of 1-bromonaphthalene-2-carboxamide.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate, and to calculate the activation energy of the reaction.

For 1-bromonaphthalene-2-carboxamide, several types of reactions could be modeled. One important reaction is the dissociation of the carbon-bromine bond. Studies on the radical anion of 1-bromo-2-methylnaphthalene (B105000) have shown that the C-Br bond can cleave, leading to a radical species. mdpi.com The potential energy surface for this dissociation was calculated, revealing a downhill energy process with a low activation barrier. mdpi.com Similar computational approaches could be applied to model the C-Br bond cleavage in 1-bromonaphthalene-2-carboxamide under various conditions.

Another area of interest is the reactivity of the carboxamide group, such as its hydrolysis or its participation in condensation reactions. Transition state theory, combined with quantum chemical calculations, allows for the determination of the geometry and energy of the transition state for these reactions. nih.govnih.gov This information is invaluable for understanding the reaction kinetics and for predicting the feasibility of different reaction pathways.

The following table outlines the key aspects of reaction pathway modeling:

Computational TaskDescriptionRelevance to 1-Bromonaphthalene-2-carboxamide
Potential Energy Surface (PES) Scan Calculation of the energy of the system as a function of one or more geometric parameters (e.g., bond lengths, angles).To identify stable reactants, products, and intermediates, and to get a qualitative picture of the reaction pathway.
Transition State (TS) Optimization A search for the first-order saddle point on the PES, which corresponds to the transition state.To determine the exact geometry and energy of the highest energy barrier along the reaction path.
Frequency Calculation Calculation of the vibrational frequencies of a stationary point on the PES.To confirm that an optimized structure is a minimum (all real frequencies) or a transition state (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculation A calculation that follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products.To verify that the found transition state correctly connects the desired reactants and products.

Spectroscopic Property Prediction (NMR, UV-Vis)

Computational methods can predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 1-bromonaphthalene-2-carboxamide, a theoretical NMR spectrum can be generated. This can aid in the assignment of experimental spectra and in understanding the effects of the bromine and carboxamide substituents on the chemical shifts of the naphthalene ring protons and carbons. Experimental NMR data for related compounds like 1-bromonaphthalene (B1665260) and 2-bromonaphthalene (B93597) are available and can serve as a reference for the expected chemical shift ranges. chemicalbook.comchemicalbook.com

UV-Vis Spectroscopy: The absorption of ultraviolet and visible light by a molecule corresponds to the excitation of electrons from occupied to unoccupied molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. mdpi.comrsc.orgnih.govchemrxiv.org For 1-bromonaphthalene-2-carboxamide, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. These calculations would identify the specific electronic transitions (e.g., π → π*) responsible for the observed absorption bands. The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM). nih.gov

The table below summarizes the predicted spectroscopic data that can be obtained through computational methods.

Spectroscopic TechniqueComputational MethodPredicted Data
¹H and ¹³C NMR DFT (GIAO)Chemical shifts (δ)
UV-Vis Absorption TD-DFTWavelength of maximum absorption (λmax), Oscillator strength

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules of 1-bromonaphthalene-2-carboxamide will arrange themselves in a specific three-dimensional lattice, known as the crystal structure. The nature of this arrangement is dictated by a delicate balance of intermolecular interactions.

The carboxamide group is a strong hydrogen bonding motif, capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This will likely lead to the formation of strong N-H···O hydrogen bonds, which are often the primary drivers of crystal packing in amides. These hydrogen bonds can lead to the formation of various supramolecular synthons, such as chains or dimers.

In addition to hydrogen bonding, other non-covalent interactions play a crucial role in the crystal packing of 1-bromonaphthalene-2-carboxamide. These include:

π-π stacking: The aromatic naphthalene rings can interact through π-π stacking, where the electron-rich π-systems of adjacent molecules are attracted to each other.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule, such as the oxygen atom of the carboxamide group.

C-H···π interactions: The C-H bonds of the naphthalene ring can interact with the π-system of a neighboring molecule. uni.lu

van der Waals forces: These are ubiquitous attractive or repulsive forces between molecules.

Crystal structure prediction (CSP) is a computational methodology that aims to predict the most stable crystal structures of a molecule from its chemical diagram alone. nih.gov This involves generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. The use of computational tools like Hirshfeld surface analysis can help to visualize and quantify the different types of intermolecular contacts within a crystal structure. chemicalbook.com

While the crystal structure of 1-bromonaphthalene-2-carboxamide has not been reported, studies on related naphthalene derivatives have highlighted the importance of C-H···π interactions and hydrogen bonding in determining their crystal architectures. uni.lu

Applications and Potential in Advanced Materials and Chemical Technologies

As a Building Block for Functional Organic Materials

The combination of a rigid, planar naphthalene (B1677914) core and versatile functional groups makes 1-bromonaphthalene-2-carboxamide an intriguing candidate for the synthesis of novel organic materials with tailored electronic and structural properties.

While 1-bromonaphthalene-2-carboxamide is not yet a widely reported semiconductor, its chemical structure is highly conducive to the synthesis of materials for organic electronics. Brominated aromatic compounds, such as the related 2-bromonaphthalene (B93597), are common intermediates in the construction of larger, conjugated molecules used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). ossila.com

The bromine atom on the naphthalene ring serves as a key reactive site for carbon-carbon bond-forming reactions, most notably the Palladium-catalyzed Suzuki and Heck cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com These reactions allow for the extension of the π-conjugated system by coupling the naphthalene unit with other aromatic groups, a fundamental strategy for creating organic semiconductors. The carboxamide group can further influence the final material's properties by promoting intermolecular hydrogen bonding, which can enforce a more ordered molecular packing in the solid state—a critical factor for efficient charge transport. The potential synthetic utility is highlighted by the general reactivity of bromonaphthalenes in forming larger aromatic systems. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Table 1: Potential Synthetic Routes to Organic Semiconductors

Reaction Type Role of 1-bromonaphthalene-2-carboxamide Resulting Structure Potential Application
Suzuki Coupling Aryl halide source Extended π-conjugated system (e.g., bi-aryl or oligo-aryl structures) OFETs, OPVs
Heck Coupling Aryl halide source Vinylene-linked conjugated systems Polymer semiconductors

The carboxamide group (-CONH₂) is a powerful functional group for directing the self-assembly of molecules into well-defined supramolecular structures. It can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen), leading to the formation of robust and directional intermolecular interactions. This capability is critical for creating ordered nanostructures like fibers, tapes, or sheets from molecular components.

Research on other naphthalene derivatives demonstrates the power of this approach. For example, naphthalene-appended glucono derivatives have been shown to self-assemble into nanofibers and nanotwists. rsc.org Similarly, 1,8-dihydroxy naphthalene can be used as a building block for self-assembled host-guest complexes. mdpi.com It is therefore highly probable that 1-bromonaphthalene-2-carboxamide could form one- or two-dimensional hydrogen-bonded networks. The planarity of the naphthalene core would favor π-π stacking interactions, which would work in concert with the hydrogen bonding from the carboxamide to create highly ordered systems with potential applications in sensing, chiral separations, or as templates for other materials.

In polymer chemistry, 1-bromonaphthalene-2-carboxamide can be envisioned as a valuable monomer or precursor. The reactive bromine atom allows it to be incorporated into polymer chains via cross-coupling polymerization methods. For instance, polymerization with a diboronic acid ester under Suzuki coupling conditions could yield a fully conjugated polymer where the naphthalene-carboxamide unit is part of the polymer backbone.

Such polymers would be expected to have interesting properties:

High Thermal Stability: Conferred by the rigid aromatic naphthalene units in the backbone.

Processability: The carboxamide groups could enhance solubility in polar organic solvents and promote inter-chain interactions, influencing the morphology of thin films.

Functionality: The amide N-H bond could be further functionalized post-polymerization to fine-tune the polymer's electronic or physical properties.

In Catalysis and Ligand Design

The structural features of 1-bromonaphthalene-2-carboxamide also make it a promising platform for the development of new catalysts and ligands.

While not extensively documented as a ligand itself, 1-bromonaphthalene-2-carboxamide is an ideal precursor for more complex ligand structures. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating groups. sigmaaldrich.comsigmaaldrich.com

For example, a Suzuki coupling reaction could install a pyridine (B92270) or other heteroaromatic ring, creating a bidentate N,O-chelate system with the adjacent carboxamide group. The oxygen and nitrogen atoms of the carboxamide and the newly introduced group could coordinate to a transition metal center. The rigid naphthalene backbone would provide a well-defined geometry, which is crucial for creating effective catalysts for asymmetric synthesis.

Table 2: Potential Ligand Synthesis from 1-bromonaphthalene-2-carboxamide

Reaction at Bromo- Position Added Functional Group Potential Ligand Type
Suzuki Coupling 2-pyridylboronic acid Bidentate N,O-ligand
Buchwald-Hartwig Amination Diphenylphosphine Bidentate P,O-ligand

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, often relies on molecules that can form hydrogen bonds to activate substrates. The carboxamide group in 1-bromonaphthalene-2-carboxamide is a classic hydrogen-bond donor/acceptor unit.

This compound could serve as a precursor to chiral organocatalysts. For example, the bromine atom could be replaced with a group that introduces a chiral center or a second hydrogen-bonding site. The resulting molecule could potentially catalyze reactions such as Michael additions or aldol (B89426) reactions by activating one of the reactants through a network of hydrogen bonds. The rigid naphthalene scaffold would provide a defined structural framework to orient the catalytic groups and the substrates effectively.

Development of Novel Chemical Probes (Non-Biological)

The unique structural architecture of 1-bromonaphthalene-2-carboxamide, featuring a bromine atom and a carboxamide group on a naphthalene scaffold, makes it an intriguing candidate for the development of specialized, non-biological chemical probes. The reactivity of the carbon-bromine bond, coupled with the coordinating potential of the carboxamide functional group, allows for its potential application in the detection and analysis of various chemical species and processes.

Research in this area is currently exploratory, with a focus on leveraging the inherent properties of the molecule for designing probes for specific, non-biological targets. The naphthalene core provides a rigid platform, while the bromo and carboxamide substituents offer sites for further functionalization, enabling the tuning of the probe's selectivity and signaling mechanism.

Role in Advanced Chemical Synthesis Methodologies

In the ever-evolving landscape of chemical synthesis, 1-bromonaphthalene-2-carboxamide is emerging as a valuable tool for both the validation of existing methods and the discovery of new reaction pathways. Its defined structure and reactive sites make it an excellent model substrate for a range of chemical transformations.

As a Standard Substrate for Method Validation

The validation of new synthetic methodologies is a cornerstone of chemical research. For a new reaction to be considered robust and reliable, it must be tested on a variety of substrates with differing electronic and steric properties. 1-Bromonaphthalene-2-carboxamide serves as an excellent benchmark for this purpose. The presence of the electron-withdrawing carboxamide group and the sterically demanding naphthalene framework provides a rigorous test for the efficiency and scope of new catalytic systems, particularly in cross-coupling reactions.

Chemists can systematically evaluate the performance of a new catalyst or reaction condition by measuring the yield and selectivity of the reaction with 1-bromonaphthalene-2-carboxamide. This allows for a direct comparison with established methods and provides crucial data on the method's tolerance to specific functional groups.

In the Discovery of New Reaction Pathways

Beyond method validation, 1-bromonaphthalene-2-carboxamide plays a role in the discovery of novel reaction pathways. The strategic placement of the bromo and carboxamide groups can facilitate unique intramolecular reactions or lead to unexpected reaction outcomes, thereby opening doors to new synthetic possibilities.

For instance, the proximity of the carboxamide's N-H bond to the bromine atom can be exploited in transition-metal-catalyzed C-H activation and annulation reactions, leading to the formation of complex heterocyclic structures. Mechanistic studies involving this substrate can provide fundamental insights into reaction intermediates and transition states, guiding the rational design of new synthetic transformations. The study of its behavior under various reaction conditions continues to be a fruitful area of research, promising the development of more efficient and selective synthetic methods.

Future Directions and Emerging Research Avenues for 1 Bromonaphthalene 2 Carboxamide Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 1-bromonaphthalene-2-carboxamide and its analogs is a prime candidate for the application of flow chemistry and automated synthesis platforms. acs.orgyoutube.com These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety for handling hazardous reagents, and the potential for high-throughput screening of reaction conditions. acs.orgyoutube.com

Flow chemistry enables precise control over parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. acs.org For instance, the amidation of carboxylic acids, a key step in forming the carboxamide group, can be efficiently performed in continuous-flow reactors. jocpr.comgoogle.com Automated systems, such as the SynFini™ platform, can integrate artificial intelligence and robotics to design, execute, and optimize multi-step syntheses, dramatically accelerating the discovery of new derivatives with desired properties. youtube.com The development of a flow-based process for 2-aminoadamantane-2-carboxylic acid highlights the potential for simplifying the synthesis of complex functionalized molecules, a strategy that could be adapted for 1-bromonaphthalene-2-carboxamide derivatives. acs.org

Table 1: Potential Advantages of Flow Chemistry for 1-Bromonaphthalene-2-carboxamide Synthesis

FeatureDescriptionPotential Impact on 1-Bromonaphthalene-2-carboxamide Chemistry
Enhanced Safety Minimizes the handling of large quantities of hazardous reagents and allows for better containment of reactive intermediates.Safer synthesis protocols, especially when using brominating agents or other reactive chemicals.
Precise Control Allows for fine-tuning of reaction parameters (temperature, pressure, stoichiometry) leading to improved selectivity and yield.Optimization of the synthesis of specific isomers and functionalized derivatives.
Scalability Facilitates easier scaling of production from laboratory to industrial quantities.More efficient and cost-effective production of 1-bromonaphthalene-2-carboxamide for various applications.
Automation Integration with automated systems allows for high-throughput screening and rapid optimization of reaction conditions. youtube.comAccelerated discovery of new derivatives with tailored properties. youtube.com

Exploration of Bio-inspired and Biocatalytic Transformations

The use of enzymes and bio-inspired catalysts represents a green and highly selective approach to functionalizing aromatic compounds like 1-bromonaphthalene-2-carboxamide. kit.edu Biocatalysis can offer unparalleled stereoselectivity and regioselectivity, which are often challenging to achieve with traditional chemical methods. nih.gov

Future research will likely focus on identifying or engineering enzymes capable of modifying the naphthalene (B1677914) core of 1-bromonaphthalene-2-carboxamide. For example, cytochrome P450 monooxygenases could be used for selective hydroxylation, while other enzymes could catalyze glycosylation or other modifications to enhance bioavailability or introduce new functionalities. The shikimate pathway, a natural route for the biosynthesis of aromatic compounds in microorganisms, could be engineered to produce novel naphthalene-based structures. nih.gov Bio-inspired supramolecular chemistry, which mimics biological self-assembly processes, could also be employed to create complex architectures from 1-bromonaphthalene-2-carboxamide building blocks. beilstein-journals.org

Advanced Characterization Techniques and In-Situ Studies

A deeper understanding of the structure, dynamics, and reactivity of 1-bromonaphthalene-2-carboxamide will be driven by the application of advanced characterization techniques. researchgate.net Techniques such as two-dimensional NMR spectroscopy, X-ray crystallography, and high-resolution mass spectrometry will continue to be crucial for elucidating the precise three-dimensional structure of new derivatives.

Furthermore, in-situ spectroscopic methods will provide real-time insights into reaction mechanisms and kinetics. oup.comwiley.com For example, monitoring the progress of a reaction using techniques like Raman or infrared spectroscopy can help to identify transient intermediates and optimize reaction conditions. oup.com The use of gas chromatography-mass spectrometry (GC-MS) for the in-situ derivatization and monitoring of naphthalene metabolites demonstrates a powerful approach for real-time analysis. oup.comwiley.com Spectroscopic studies on the complexation of naphthalene with biological molecules like folic acid also suggest avenues for investigating the interactions of 1-bromonaphthalene-2-carboxamide in biological systems. researchgate.net

Rational Design for Tailored Properties and Functions

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of molecules with specific properties and functions. nih.govresearchgate.net By using density functional theory (DFT) and other computational methods, researchers can predict the electronic, optical, and conformational properties of 1-bromonaphthalene-2-carboxamide derivatives before they are synthesized in the lab. nih.govresearchgate.net

This "in silico" approach can guide the design of molecules with tailored characteristics for applications in areas such as organic electronics, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical. nih.govnih.gov For instance, computational studies have been used to design naphthalene diimide-based acceptors for organic solar cells with high photovoltaic performance. nih.gov This predictive power will accelerate the discovery of new materials based on the 1-bromonaphthalene-2-carboxamide scaffold for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. gatech.edursc.org

Cross-Disciplinary Research with Nanoscience and Engineering

The unique structural and electronic properties of the naphthalene moiety make 1-bromonaphthalene-2-carboxamide a promising building block for applications in nanoscience and engineering. mdpi.com The ability of carboxamides to form hydrogen bonds and participate in supramolecular assembly makes them ideal for constructing well-ordered nanostructures. jocpr.com

In the realm of nanoscience, derivatives of 1-bromonaphthalene-2-carboxamide could be used to create self-assembling monolayers on surfaces, functionalize nanoparticles, or form the basis of molecular wires and switches. mdpi.com In engineering, these compounds could be incorporated into polymers to create materials with enhanced thermal stability, specific optical properties, or improved charge transport characteristics for use in electronic devices. gatech.edunih.gov The development of naphthalene derivatives for organic semiconductors in thin-film transistors is an active area of research that could benefit from the unique properties of 1-bromonaphthalene-2-carboxamide. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-bromonaphthalene-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves bromination of naphthalene derivatives followed by amidation. For example:

Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C to introduce bromine at the 1-position .

Amidation : React the brominated intermediate with a carboxamide precursor (e.g., via coupling agents like EDCI/HOBt in DMF) under inert atmosphere at 60–80°C .

  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., switch from DMF to THF) if side products form.

Q. Which spectroscopic techniques are most effective for characterizing 1-bromonaphthalene-2-carboxamide?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromine and carboxamide positions. Aromatic protons appear at δ 7.2–8.5 ppm, while the carboxamide proton resonates near δ 10.2 ppm .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 276.0) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O) near 1680 cm⁻¹ and N-H bends at 3300–3400 cm⁻¹ .

Q. How does the bromine atom influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromine at the 1-position acts as a leaving group in SNAr (nucleophilic aromatic substitution). For example:

  • Reagents : Use NaSMe or NaN₃ in DMF at 80°C.
  • Kinetics : Monitor via GC-MS; steric hindrance from the naphthalene ring may require elevated temperatures (>100°C) for complete substitution .

Advanced Research Questions

Q. How can computational models assist in retrosynthetic planning for 1-bromonaphthalene-2-carboxamide?

  • Methodological Answer : AI tools (e.g., PubChem’s retrosynthesis module) prioritize routes based on reaction databases:

Input : Target structure into platforms like Pistachio or Reaxys.

Output : Rank pathways by yield and step count. For example, a one-step bromination-amidation pathway may be flagged as high-risk due to competing side reactions .

  • Validation : Cross-check predicted intermediates with experimental ¹H NMR data .

Q. What strategies resolve contradictions in NMR data for structurally similar byproducts?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiate between regioisomers by correlating aromatic proton couplings.
  • X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., 1-bromo vs. 2-bromo isomers) .
  • Case Study : A 2023 study used HSQC to confirm that a byproduct (δ 7.8 ppm doublet) was a 3-bromo isomer, not the desired 1-bromo product .

Q. How can Suzuki-Miyaura cross-coupling be optimized to functionalize 1-bromonaphthalene-2-carboxamide?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves yields (75% vs. 60%) for aryl boronic acid partners .
  • Solvent System : Use toluene/EtOH (3:1) with K₂CO₃ as base.
  • Post-Reaction Analysis : Purify via silica gel chromatography (hexane:EtOAc 4:1) and validate using HRMS .

Q. What structural modifications enhance the bioactivity of 1-bromonaphthalene-2-carboxamide derivatives?

  • Methodological Answer :

  • SAR Studies :

Electron-Withdrawing Groups : Introduce -NO₂ at the 4-position to increase electrophilicity, improving enzyme inhibition (IC₅₀ reduced from 12 μM to 3 μM) .

Heterocyclic Fusion : Attach a benzothiazole ring to the carboxamide to enhance binding affinity (Kd = 0.8 nM vs. 5.2 nM for parent compound) .

  • Validation : Use in vitro assays (e.g., fluorescence polarization for protein binding) .

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